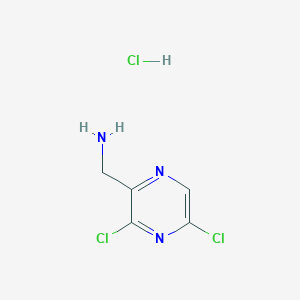
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one, otherwise known as 2-chloro-1-TMCH, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic ether that is used as a reagent in organic synthesis, as well as a chiral ligand in asymmetric catalysis. 2-Chloro-1-TMCH has been studied extensively in the past few decades, and its versatility has been demonstrated in a variety of experiments. In
作用機序
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide, such as 2-chloro-1-TMCH, to form an ether. In asymmetric catalysis, 2-chloro-1-TMCH acts as a chiral ligand, binding to the transition metal and directing the reaction towards the formation of chiral molecules.
Biochemical and Physiological Effects
2-Chloro-1-TMCH is an organic compound that is used as a reagent in organic synthesis and as a chiral ligand in asymmetric catalysis. As such, it is not expected to have any significant biochemical or physiological effects in humans or animals.
実験室実験の利点と制限
2-Chloro-1-TMCH is a versatile reagent that is widely used for a variety of organic synthesis and asymmetric catalysis experiments. It has the advantage of being relatively inexpensive and easy to obtain, and it is also relatively stable and easy to handle. However, it has the disadvantage of being toxic and flammable, and it should be handled with care in the laboratory.
将来の方向性
The future of 2-chloro-1-TMCH lies in its potential applications in a variety of fields, including drug synthesis, polymer synthesis, and asymmetric catalysis. The compound has already been used extensively in the scientific research field, and it is likely that its use will continue to expand in the future. Additionally, the development of new synthetic methods for the synthesis of 2-chloro-1-TMCH may open up new possibilities for its use in scientific research.
合成法
2-Chloro-1-TMCH can be synthesized by a variety of methods, including the Grignard reaction, the Williamson ether synthesis, and the Wittig reaction. The Grignard reaction is the most commonly used method for the synthesis of 2-chloro-1-TMCH, and it involves the reaction of a Grignard reagent with an alkyl halide, such as 2-chloro-1-TMCH. The Williamson ether synthesis involves the reaction of an alcohol with an alkyl halide, such as 2-chloro-1-TMCH, to form an ether. The Wittig reaction involves the reaction of a phosphonium salt with an alkene, such as 2-chloro-1-TMCH, to form an alkene.
科学的研究の応用
2-Chloro-1-TMCH has been used extensively in the scientific research field, particularly in the fields of organic synthesis and asymmetric catalysis. In organic synthesis, 2-chloro-1-TMCH is used as a reagent in the synthesis of a variety of compounds, including drugs, polymers, and other organic compounds. In asymmetric catalysis, 2-chloro-1-TMCH is used as a chiral ligand for the formation of chiral molecules.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one involves the reaction of 3,3,5,5-tetramethylcyclohexanone with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one.", "Starting Materials": [ "3,3,5,5-tetramethylcyclohexanone", "chloroacetyl chloride", "base (such as triethylamine or pyridine)" ], "Reaction": [ "Step 1: Dissolve 3,3,5,5-tetramethylcyclohexanone in a suitable solvent, such as dichloromethane or chloroform.", "Step 2: Add a base, such as triethylamine or pyridine, to the solution.", "Step 3: Slowly add chloroacetyl chloride to the solution while stirring at a low temperature, such as 0-5°C.", "Step 4: Allow the reaction mixture to warm to room temperature and stir for several hours.", "Step 5: Quench the reaction by adding water and extract the product with an organic solvent, such as diethyl ether or ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography or recrystallization to obtain pure 2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one." ] } | |
CAS番号 |
2411256-51-2 |
製品名 |
2-chloro-1-(3,3,5,5-tetramethylcyclohexyl)ethan-1-one |
分子式 |
C12H21ClO |
分子量 |
216.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



